molecular formula C22H17N3O3 B11646593 4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol

4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol

Cat. No.: B11646593
M. Wt: 371.4 g/mol
InChI Key: JXUNAVXZWSLLPW-UHFFFAOYSA-N
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Description

4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with o-phenylenediamine to form the benzodiazepine core. This intermediate is then subjected to further reactions to introduce the 4-methyl and phenol groups.

    Condensation Reaction: 4-nitrobenzaldehyde reacts with o-phenylenediamine in the presence of an acid catalyst to form the benzodiazepine core.

    Methylation: The benzodiazepine intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Phenol Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzodiazepine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol involves its interaction with specific molecular targets, primarily within the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The nitro group may also play a role in modulating the compound’s activity through redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Nitrazepam: Contains a nitro group and is used for its hypnotic effects.

    4-methyl-2-nitrophenol: Shares the nitrophenyl group but lacks the benzodiazepine core.

Uniqueness

4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to its combination of a benzodiazepine core with a nitrophenyl group, which may confer distinct pharmacological properties compared to other benzodiazepines. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

4-methyl-2-[2-(4-nitrophenyl)-3H-1,5-benzodiazepin-4-yl]phenol

InChI

InChI=1S/C22H17N3O3/c1-14-6-11-22(26)17(12-14)21-13-20(15-7-9-16(10-8-15)25(27)28)23-18-4-2-3-5-19(18)24-21/h2-12,26H,13H2,1H3

InChI Key

JXUNAVXZWSLLPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C(C2)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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